molecular formula C9H14N2O2S B1356198 N,N-Diethylpyridine-2-sulfonamide CAS No. 314250-03-8

N,N-Diethylpyridine-2-sulfonamide

Cat. No. B1356198
M. Wt: 214.29 g/mol
InChI Key: ULJQDMIJAGLPMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N,N-Diethylpyridine-2-sulfonamide is C9H14N2O2S . Its molecular weight is 214.29 g/mol .

Scientific Research Applications

1. Solvent-Free Synthesis

N,N-Diethylpyridine-2-sulfonamide derivatives have been synthesized using a solvent-free microwave-assisted process. This method provides expedient access to various derivatives, which could exhibit a wide array of valuable properties, including potential pharmaceutical or agrochemical applications due to their sites of Brønsted acidity and basicity (Ghattas, Carlin, Murkli, & Jacobs, 2014).

2. Synthesis in Complex Chemical Reactions

N,N-Diethylpyridine-2-sulfonamide compounds are synthesized through complex chemical reactions, such as the reaction of 2-aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. This process leads to the formation of nucleophilic addition products, which can be further cyclized to form other heterocyclic compounds (Rozentsveig et al., 2013).

3. Complexation with Metal Ions

Tosylated 4-aminopyridine, a similar compound, has been synthesized and complexed with Ni(II) and Fe(II) ions. This process could enhance the biological and catalytic potential of such ligands in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

4. Development of Novel Reactive Dyes

N,N-Diethylpyridine-2-sulfonamide derivatives have been used in the synthesis of novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties. This indicates its potential application in developing advanced materials with specific functional properties (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

5. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines

The use of N,N-Diethylpyridine-2-sulfonamide derivatives in the synthesis of cyclic sulfonamides (sultams) and cyclic N-sulfonyl ketimines has been reported. This demonstrates its role in the development of new compounds in synthetic chemistry and drug discovery (Zhong et al., 2019).

Safety And Hazards

The safety data sheet for N,N-Diethylpyridine-2-sulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQDMIJAGLPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylpyridine-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org

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